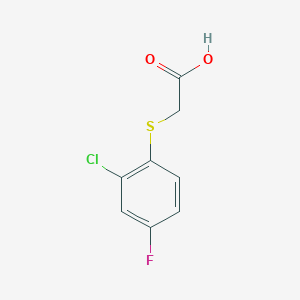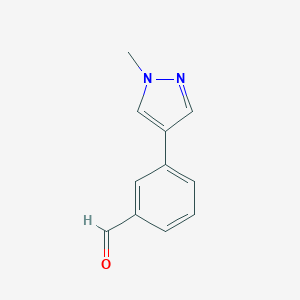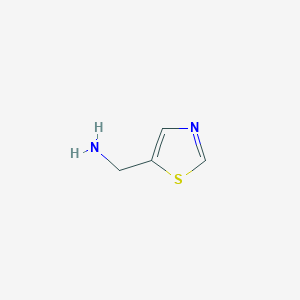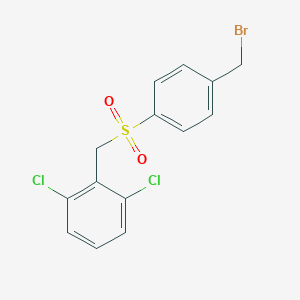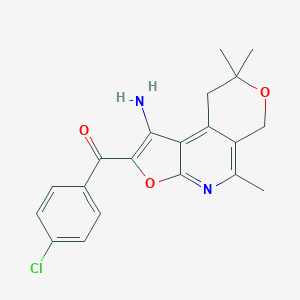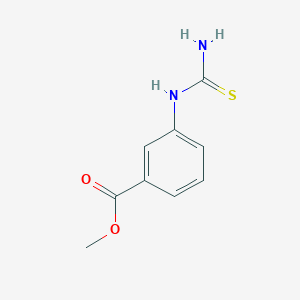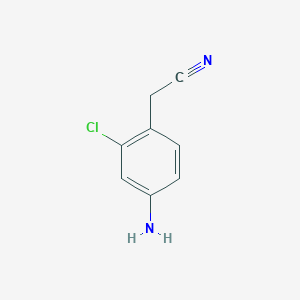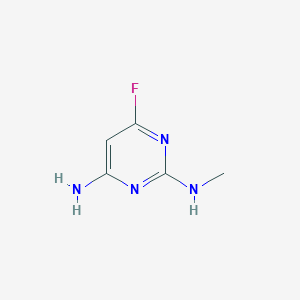![molecular formula C12H16 B070467 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) CAS No. 187817-59-0](/img/structure/B70467.png)
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. This compound is a polycyclic hydrocarbon that has a unique molecular structure, which makes it an interesting subject for study.
Wirkmechanismus
The mechanism of action of 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) is not well understood. However, it is believed that the compound may act as a radical scavenger and an antioxidant. It has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which may help protect against oxidative stress. Additionally, the compound has been shown to have good electron-transport properties, which may make it useful in organic electronics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) in lab experiments is its unique molecular structure, which makes it an interesting subject for study. Additionally, the compound has good electron-transport properties, which may make it useful in organic electronics. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound is not well understood, and its mechanism of action is not fully known.
Zukünftige Richtungen
There are several future directions for the study of 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI). One direction is to further study the compound's mechanism of action, which may help identify potential therapeutic applications. Additionally, the compound's unique molecular structure may make it useful in the development of new materials for organic electronics. Further research is also needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, the compound's potential use in the treatment of inflammatory diseases should be explored further.
Conclusion:
In conclusion, 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) is a unique compound that has gained significant attention in the field of scientific research. Its complex synthesis method and unique molecular structure make it an interesting subject for study. The compound has potential applications in various scientific fields, including organic electronics and the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications.
Synthesemethoden
The synthesis method of 1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) involves several steps. The first step is the preparation of 1,3-cyclopentadiene, which is then reacted with maleic anhydride to form the Diels-Alder adduct. The adduct is then subjected to a series of reactions to produce the final product. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of other compounds, such as polycyclic aromatic hydrocarbons and fullerenes. The compound has also been studied for its potential use in organic electronics, as it has good electron-transport properties.
Eigenschaften
| 187817-59-0 | |
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
pentacyclo[6.3.1.02,7.03,10.05,9]dodecane |
InChI |
InChI=1S/C12H16/c1-5-2-9-10-4-6-3-8(11(5)10)7(1)12(6)9/h5-12H,1-4H2 |
InChI-Schlüssel |
ASWYIKQJNFQTFG-UHFFFAOYSA-N |
SMILES |
C1C2CC3C4C2C5C1C3C(C5)C4 |
Kanonische SMILES |
C1C2CC3C4C2C5C1C3C(C5)C4 |
Synonyme |
1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




